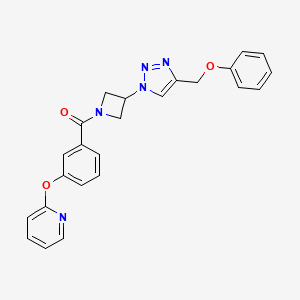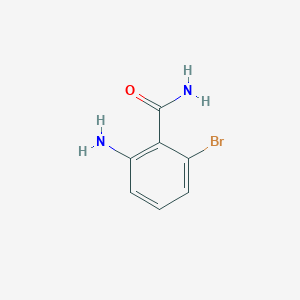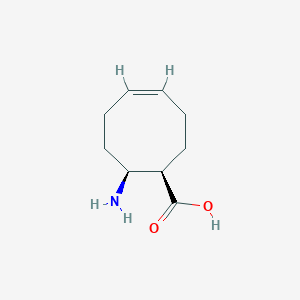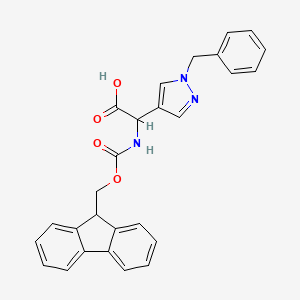![molecular formula C12H7BrFN3 B2609394 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1393330-64-7](/img/structure/B2609394.png)
6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the molecular formula C12H7BrFN3 . It has an average mass of 292.107 Da and a monoisotopic mass of 290.980743 Da .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are studies on the synthesis of related [1,2,4]triazolo[4,3-a]pyridines . These methods often involve the use of various bio-relevant functional groups and ring cleavage methodologies .
Molecular Structure Analysis
The molecular structure of “this compound” is analyzed using tools like LigandScout, which analyzes the shape of the active site and places excluded volume spheres in positions that are sterically claimed by the macromolecular environment .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 292.11 g/mol, a XLogP3-AA of 3.6, zero hydrogen bond donor count, three hydrogen bond acceptor count, and one rotatable bond count .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Biological Activities
6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is part of a class of compounds known for their diverse biological activities, including anticonvulsant, anxiolytic, anti-asthmatic, and anti-inflammatory properties. These compounds are synthesized through various chemical reactions and have been extensively studied for their pharmacological potentials.
Anticonvulsant Activity : Compounds related to this compound have demonstrated significant anticonvulsant activities. For instance, analogs such as 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have shown potent activity against maximal electroshock-induced seizures in rats, indicating their potential as treatments for epilepsy and related disorders (Kelley et al., 1995).
Anxiolytic Properties : Similar compounds have been explored for their anxiolytic-like efficacy without inducing significant sedation, making them potential candidates for treating anxiety disorders. For example, TPA023, a triazolopyridazine derivative, exhibited anxiolytic-like activity in various animal models without appreciable sedation, highlighting the therapeutic window of these compounds (Atack et al., 2006).
Anti-Asthmatic and Anti-Inflammatory Effects : The synthesis of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]pyridazines and their evaluation for the ability to inhibit bronchoconstriction induced by platelet-activating factor in guinea pigs demonstrated their potential as anti-asthmatic agents. This suggests that derivatives of this compound could be valuable in the treatment of asthma and other respiratory diseases (Kuwahara et al., 1997).
Neuroprotective and Antidepressant Effects : Further studies on related compounds have explored their neuroprotective and antidepressant activities, indicating the broad pharmacological applications of this class of chemicals. For instance, 5-aryl-4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives exhibited significant antidepressant activity in animal models, suggesting that modifications of the core structure of this compound could lead to effective treatments for depression (Wang et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3/c13-9-4-5-11-15-16-12(17(11)7-9)8-2-1-3-10(14)6-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGPITBXDJQDJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-methoxyphenyl)-7-(3,4,5-trimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2609315.png)







![2-chloro-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2609330.png)

![Methyl 2-[2-[2-(2-ethoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2609332.png)


